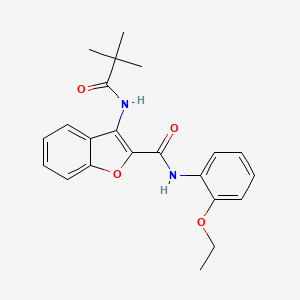

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide, also known as EPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. It is a potent inhibitor of protein-protein interactions and has been found to have promising anticancer properties.

Wissenschaftliche Forschungsanwendungen

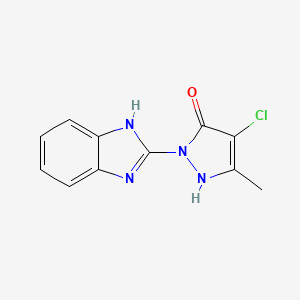

Synthesis and Characterization

Research has involved the synthesis and characterization of complex organic compounds, demonstrating the versatility of N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide derivatives in creating novel chemical entities. For example, the study by Hassan et al. (2014) on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcases the methodological advancements in creating compounds with potential cytotoxic properties against cancer cells (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

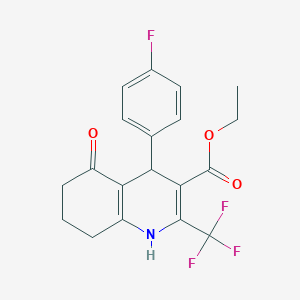

Pharmacological Potential

Another area of interest is the pharmacological evaluation of compounds derived from this compound. Mahesh et al. (2011) designed and synthesized a novel series of 3-ethoxyquinoxalin-2-carboxamides, indicating the potential for discovering new antidepressants through structural innovation and pharmacological assessment of 5-HT3 receptor antagonists (R. Mahesh, Thangaraj Devadoss, D. Pandey, & S. Bhatt, 2011).

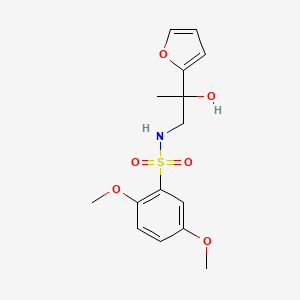

Chemical Transformations

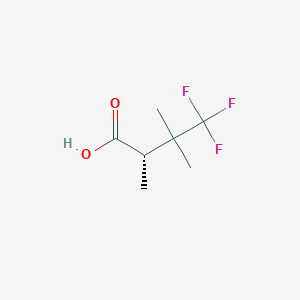

The compound's utility in chemical transformations is highlighted in studies like the one by Shiina et al. (2010), which discusses the kinetic resolution of racemic alpha-arylalkanoic acids, illustrating the compound's role in producing optically active esters, a critical process in synthesizing pharmaceuticals (Isamu Shiina, K. Nakata, K. Ono, Y. Onda, & M. Itagaki, 2010).

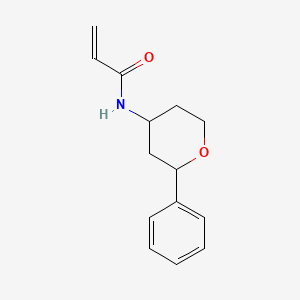

Novel Drug Leads

Furthermore, the exploration of this compound derivatives for developing new drug leads is evident in the work on angiotensin II receptor antagonists by Carini et al. (1991), showcasing the compound's relevance in creating potent, orally active antihypertensives (D. Carini, J. Duncia, P. Aldrich, et al., 1991).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide. Compounds with similar structures have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Metabolism and excretion would likely depend on the specific enzymes present in the body .

Result of Action

The molecular and cellular effects of this compound are not well documented. Given the lack of specific target identification, it’s difficult to predict the exact effects of this compound. Based on its structural features, it may have potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Furthermore, the compound’s efficacy may be influenced by the physiological and pathological state of the organism .

Eigenschaften

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-5-27-17-13-9-7-11-15(17)23-20(25)19-18(24-21(26)22(2,3)4)14-10-6-8-12-16(14)28-19/h6-13H,5H2,1-4H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAYMFKEURNZJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2945161.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2945167.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2945172.png)

![4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945174.png)

![N-(Dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2945176.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2945178.png)